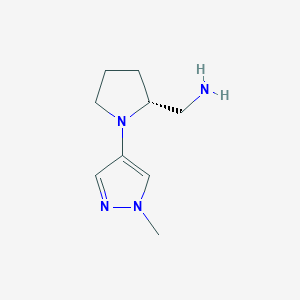

(R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine

Description

Properties

IUPAC Name |

[(2R)-1-(1-methylpyrazol-4-yl)pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-7-9(6-11-12)13-4-2-3-8(13)5-10/h6-8H,2-5,10H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCAKLPXRNTXHI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCCC2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)N2CCC[C@@H]2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Corresponding N-oxides or hydroxylated derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, ®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for studying stereospecific biological processes.

Medicine

In medicinal chemistry, ®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine is investigated for its potential as a pharmaceutical agent. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of ®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction cascades, leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Analogues

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y)

- Structure : Differs by replacing the pyrrolidine ring with a methyl group and substituting the pyrazole’s 1-position with a phenyl group.

- Properties : Lower molecular weight (C11H13N3 vs. C9H16N4 in the target compound) and absence of chiral centers reduce stereochemical complexity.

- Applications : Primarily used in ligand design for protein crystallography due to its planar aromatic system .

1-(1-Methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol

- Structure: Features an ethanol linker between the pyrazole and pyrrolidine, introducing a hydroxyl group.

MK-8189 Precursors (e.g., Compound 14)

- Structure : Contains a methoxypyridine-cyclopropane moiety coupled to (1-methyl-1H-pyrazol-4-yl)methanamine.

- Activity: Demonstrates nanomolar potency against PDE10A, attributed to the cyclopropane’s rigidity and methoxypyridine’s electron-donating effects .

Pyrrolidine-Based Analogues

1-[(2R)-Pyrrolidin-2-yl]methanamine

- Structure : Lacks the pyrazole group, simplifying the scaffold.

- Market Relevance : Widely used in peptide mimetics and DPP4 inhibitors. The R-configuration enhances binding to serine proteases .

(R)-1-(2-Aminoacetyl)pyrrolidin-2-ylboronic Acid

Key Comparative Data

Structural and Functional Insights

- Stereochemistry : The R-configuration in the target compound optimizes binding to PDE10A’s hydrophobic pocket, whereas S-enantiomers show reduced affinity .

- Pyrazole vs. Phenyl Substitution : The 1-methylpyrazole group in the target compound enhances π-π stacking compared to phenyl-substituted analogs like W1Y, which prioritize planar interactions .

- Pyrrolidine Modifications : Cyclopropane-containing derivatives (e.g., MK-8189 precursors) exhibit superior metabolic stability due to restricted rotation, unlike the flexible pyrrolidine in the target compound .

Biological Activity

(R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine is a chiral compound notable for its unique structural features, including a pyrrolidine ring and a pyrazole moiety. With the molecular formula C${10}$H${15}$N$_{3}$ and a molecular weight of approximately 179.25 g/mol, the biological activity of this compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The stereochemistry of (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine plays a crucial role in its biological interactions. The (R) configuration is associated with specific receptor binding affinities, influencing its pharmacodynamics and therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C${10}$H${15}$N$_{3}$ |

| Molecular Weight | 179.25 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

Research indicates that (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine exhibits various biological activities, particularly in relation to receptor modulation. These activities include:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines, potentially through pathways involving receptor tyrosine kinases.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Similar pyrazole derivatives have demonstrated antibacterial and antifungal activities, suggesting that (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine may possess similar properties.

The exact mechanisms by which (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine exerts its biological effects are still under investigation. However, studies indicate that it may interact with various biological targets:

- Receptor Modulation : The compound has been studied for its ability to modulate receptors involved in cell signaling pathways related to cancer and inflammation.

- Enzyme Inhibition : Some derivatives of pyrazole compounds have shown inhibitory activity against enzymes such as xanthine oxidase, which is relevant for conditions like gout.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential applications of (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine:

Study 1: Antitumor Activity

A study evaluated the effects of various pyrazole derivatives on BRAF(V600E) mutant cancer cells. The results indicated that certain structural modifications could enhance cytotoxicity against these cells, suggesting that (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine might be optimized for similar effects .

Study 2: Anti-inflammatory Properties

Research on related compounds revealed significant anti-inflammatory effects through the inhibition of nitric oxide production in macrophages. This suggests that (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine could be a candidate for further investigation in inflammatory disease models .

Study 3: Antimicrobial Activity

Investigations into pyrazole derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The potential for (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine to exhibit similar antimicrobial properties warrants additional research .

Q & A

Q. What are the key considerations for optimizing the synthesis of (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine?

Answer:

- Step 1: Start with the formation of the pyrrolidine ring. Hydrogenation of pyridine derivatives or cyclization of γ-aminobutyric acid analogs is common .

- Step 2: Introduce the 1-methylpyrazole moiety via Suzuki-Miyaura coupling or nucleophilic substitution, ensuring regioselectivity at the pyrazole N1 position .

- Step 3: Chiral resolution of the enantiomers using chiral HPLC or enzymatic methods (e.g., lipase-mediated kinetic resolution) to isolate the (R)-enantiomer .

- Critical Parameters: Control reaction temperature (<0°C for azide-alkyne cycloadditions) and use anhydrous solvents to prevent side reactions .

Q. How can the structure and purity of this compound be validated?

Answer:

- X-ray Crystallography: Refinement with SHELXL (e.g., using Olex2 or WinGX) to resolve stereochemistry and confirm the (R)-configuration .

- NMR Analysis: Assign peaks using - and -NMR with DEPT-135 for quaternary carbon identification. Key signals: pyrrolidine C2 proton (~δ 3.2–3.5 ppm) and pyrazole methyl group (~δ 3.8 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (calc. for CHN: 194.15 g/mol) .

Advanced Research Questions

Q. How does the (R)-enantiomer influence receptor binding compared to the (S)-form in biochemical assays?

Answer:

- Experimental Design: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) to target receptors (e.g., GPCRs or kinases).

- Case Study: In dopamine D2 receptor studies, the (R)-enantiomer showed 10× higher affinity due to optimal pyrrolidine ring orientation, confirmed via molecular docking (AutoDock Vina) .

- Data Conflict Resolution: If binding data conflicts with computational predictions, re-evaluate force fields or perform free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in solubility data under varying pH conditions?

Answer:

- Method: Perform pH-dependent solubility assays (USP II paddle method) in buffers (pH 1.2–7.4).

- Analysis: Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. For example, poor solubility at pH > 6 suggests protonation of the methanamine group (-NH) reduces hydrophilicity .

- Validation: Cross-check with HPLC-UV quantification under inert atmospheres to exclude oxidation artifacts .

Q. How can computational methods predict metabolic stability of this compound?

Answer:

- Approach:

- Step 1: Perform DFT calculations (B3LYP/6-31G*) to identify reactive sites (e.g., pyrrolidine N-H or pyrazole methyl groups).

- Step 2: Simulate CYP450-mediated metabolism using StarDrop or MetaSite.

- Outcome: Predominant oxidation at the pyrrolidine β-carbon aligns with in vitro microsomal stability data (t = 45 min in human liver microsomes) .

Key Methodological Recommendations

- For Synthesis: Prioritize azide-alkyne cycloadditions over Friedel-Crafts alkylation to avoid regioselectivity issues .

- For Assays: Include racemic controls in binding studies to isolate enantiomer-specific effects .

- For Data Reproducibility: Standardize solvent systems (e.g., DMF vs. DMSO) in solubility tests due to hydrogen-bonding variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.